N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a pyrazole ring fused with a thieno ring. The pyrazole ring is a five-membered ring with two nitrogen atoms while the thieno ring is a five-membered ring with a sulfur atom .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including annulation reactions to form fused ring systems .Scientific Research Applications
Synthesis and Structural Analysis
Compounds with intricate heterocyclic structures, including pyrazolyl derivatives and oxalamide functionalities, are often synthesized for their unique chemical and physical properties. For example, the synthesis and structural characterization of complexes using bisphenyl-pyrazolyl-pyridine derivatives highlight the versatility of such frameworks in forming coordination compounds with potential applications in materials science and catalysis (Bai Fengyingc, 2012).
Photophysical Properties
Research on compounds incorporating pyridine and pyrazole units, similar to the target compound, often explores their photophysical properties. Studies have demonstrated that such compounds can exhibit interesting photoluminescent properties with potential applications in optical materials and sensors (Yemineni S. L. V. Narayana et al., 2016).
Catalytic Applications
The incorporation of pyrazolyl and pyridine moieties into ligands for transition metal complexes has been investigated for their catalytic applications, including ethylene oligomerization. Such studies reveal the potential of these compounds in catalysis and industrial chemistry (G. S. Nyamato et al., 2015).
Chemical Reactivity and Ligand Behavior
Compounds with structures related to N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide serve as ligands in complexation reactions, demonstrating the versatility of such frameworks in forming diverse metal complexes with varied reactivities and properties. The exploration of these compounds contributes to a deeper understanding of coordination chemistry and the design of new materials (M. Halcrow, 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-13-2-4-15(5-3-13)25-18(16-11-30(28,29)12-17(16)24-25)23-20(27)19(26)22-10-14-6-8-21-9-7-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLFPWLFBAEWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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